

# A Technical Guide to 10-Octadecylacridine Orange Bromide (NAO) for Mitochondrial Research

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## Compound of Interest

Compound Name: 10-Octadecylacridine orange  
bromide

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## Introduction

**10-Octadecylacridine orange bromide**, commonly known as 10-N-nonyl acridine orange (NAO), is a fluorescent dye utilized in mitochondrial research. It is recognized for its affinity for cardiolipin, a phospholipid almost exclusively found in the inner mitochondrial membrane.[1][2] This interaction allows for the visualization and quantification of mitochondria and cardiolipin content within cells. The lipophilic nature of NAO facilitates its passage across cell membranes, where it accumulates in the mitochondria.

The precise mechanism of NAO's interaction with cardiolipin is thought to involve both electrostatic and hydrophobic interactions.[2] Specifically, the positively charged acridine orange head group interacts with the negatively charged phosphate groups of cardiolipin, while the nonyl chain inserts into the hydrophobic core of the mitochondrial membrane.[2] Upon binding to cardiolipin, NAO can form dimers or aggregates, which alters its fluorescent properties.[3] When NAO interacts with cardiolipin, the excitation and emission wavelengths can shift from approximately 496 nm and 525 nm to 450 nm and 640 nm, respectively.[3][4][5]

A significant point of discussion in the scientific community is whether NAO's accumulation in mitochondria is dependent on the mitochondrial membrane potential ( $\Delta\Psi_m$ ). Some studies

suggest that NAO binding is largely independent of the membrane potential, making it a suitable probe for mitochondrial mass.[6][7] Conversely, other research indicates a clear dependence of NAO accumulation and retention on the  $\Delta\Psi_m$ , with depolarization leading to a reduced signal.[1][8] This discrepancy is a critical consideration for researchers when designing experiments and interpreting data.

This guide provides an in-depth overview of the technical aspects of using NAO in mitochondrial research, including its spectral properties, detailed experimental protocols for live-cell imaging and flow cytometry, and a discussion of its advantages and limitations.

## Data Presentation

### Physicochemical and Spectral Properties of 10-Octadecylacridine Orange Bromide (NAO)

Property	Value	Source
Chemical Formula	$C_{26}H_{38}BrN_3$	[6]
Molecular Weight	472.5 g/mol	[1]
Excitation Maximum ( $\lambda_{ex}$ )	~490-495 nm	[1][6]
Emission Maximum ( $\lambda_{em}$ )	~510-525 nm	[1][4]
Molar Extinction Coefficient ( $\epsilon$ )	63,000 $cm^{-1}M^{-1}$ (in Methanol)	[6]
Quantum Yield ( $\Phi$ )	Not readily available in reviewed literature	
Solubility	Soluble in DMSO and DMF	[6]

## Recommended Staining Concentrations

Application	Cell Type	Concentration	Incubation Time	Source
Live-Cell Imaging	Various	5 nM - 100 nM	30 - 60 minutes	<a href="#">[9]</a> <a href="#">[10]</a>
Flow Cytometry	Various	0.1 $\mu$ M - 10 $\mu$ M	10 - 20 minutes	<a href="#">[11]</a> <a href="#">[12]</a>
Yeast Cells	Saccharomyces cerevisiae	45 $\mu$ M	15 minutes	<a href="#">[5]</a>

## Experimental Protocols

### Protocol 1: Live-Cell Imaging of Mitochondria using NAO

This protocol outlines the steps for staining mitochondria in living cells with NAO for subsequent analysis by fluorescence microscopy.

Materials:

- **10-Octadecylacridine orange bromide (NAO)**
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution
- Appropriate cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)
- Live-cell imaging chamber or coverslips
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP cube)

Procedure:

- Preparation of NAO Stock Solution:
  - Prepare a 1 mM stock solution of NAO in high-quality, anhydrous DMSO or DMF.
  - Store the stock solution at -20°C, protected from light.

- Cell Preparation:
  - Culture cells to the desired confluency on coverslips or in a live-cell imaging chamber.
- Preparation of Staining Solution:
  - On the day of the experiment, dilute the NAO stock solution in pre-warmed cell culture medium to a final concentration of 5-100 nM. The optimal concentration should be determined empirically for each cell type and experimental condition.
- Staining:
  - Remove the culture medium from the cells and wash once with pre-warmed PBS.
  - Add the NAO staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO<sub>2</sub> incubator, protected from light.
- Washing:
  - Remove the staining solution and wash the cells three times with pre-warmed cell culture medium.<sup>[9]</sup>
- Imaging:
  - Immediately image the cells using a fluorescence microscope.
  - Use an excitation wavelength of ~490 nm and collect the emission at ~525 nm.

## Protocol 2: Quantification of Mitochondrial Mass by Flow Cytometry using NAO

This protocol provides a method for assessing mitochondrial mass in a cell population using NAO staining and flow cytometry.

Materials:

- **10-Octadecylacridine orange bromide (NAO)**

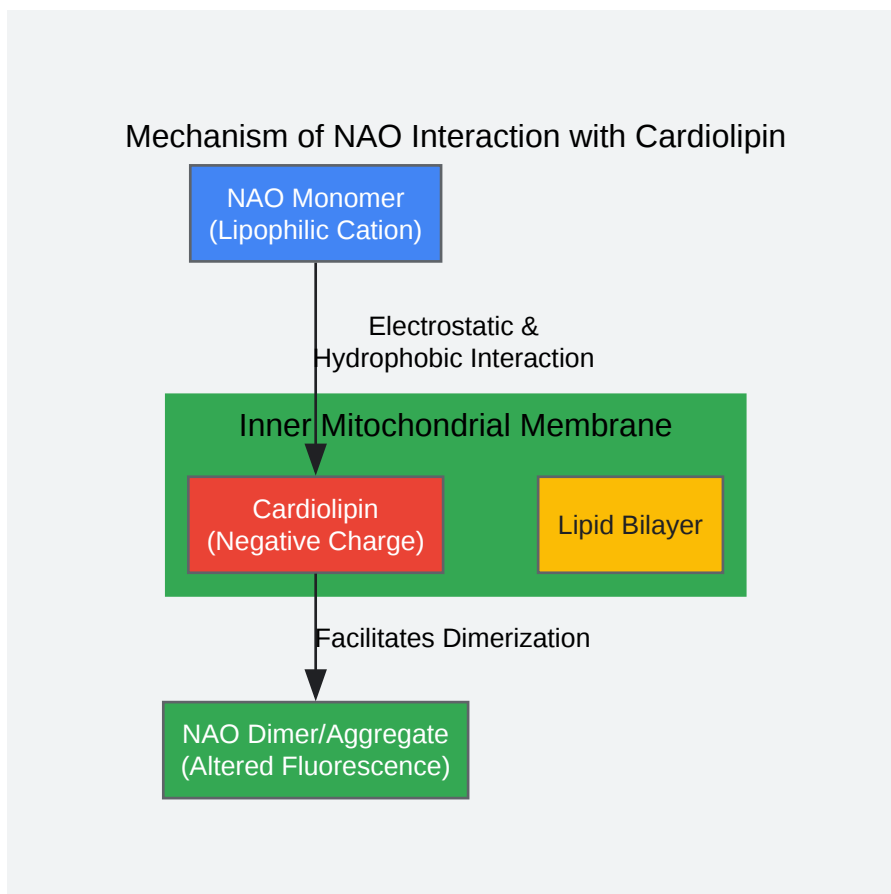
- Dimethyl sulfoxide (DMSO) for stock solution
- Phosphate-buffered saline (PBS)
- Cell detachment solution (e.g., Trypsin-EDTA)
- Flow cytometer with a 488 nm laser

#### Procedure:

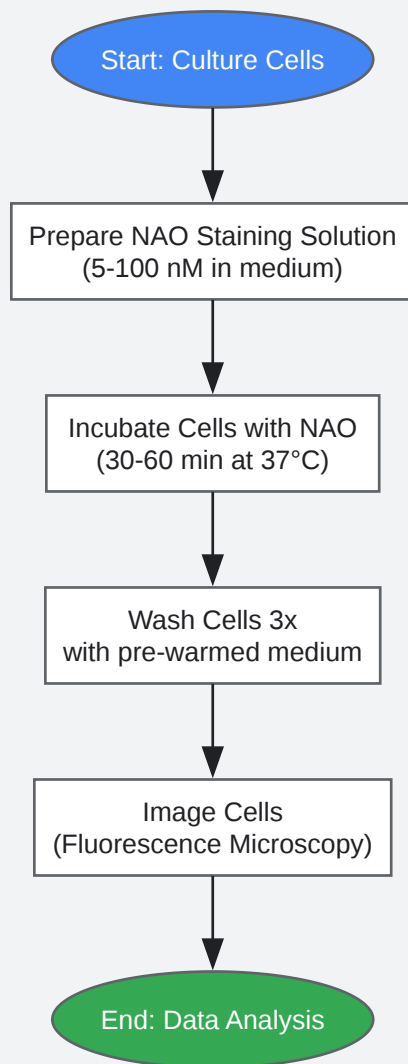
- Preparation of NAO Stock Solution:
  - Prepare a 1 mM stock solution of NAO in high-quality, anhydrous DMSO.
  - Store the stock solution at -20°C, protected from light.
- Cell Preparation:
  - Harvest cells and prepare a single-cell suspension at a concentration of  $1 \times 10^6$  cells/mL in PBS.
- Staining:
  - Add NAO stock solution to the cell suspension to a final concentration of 0.1-10  $\mu$ M. The optimal concentration should be determined for your specific cell type.
  - Incubate the cells for 10-20 minutes at room temperature in the dark.[\[12\]](#)
- Washing:
  - After incubation, wash the cells three times with PBS by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.[\[12\]](#)
- Flow Cytometry Analysis:
  - Resuspend the final cell pellet in PBS.
  - Analyze the cells on a flow cytometer using a 488 nm excitation laser.

- Collect the green fluorescence signal in the appropriate channel (e.g., FL1, typically 530/30 nm).
- The mean fluorescence intensity of the cell population is proportional to the mitochondrial mass.

## Mandatory Visualization



## Experimental Workflow for Live-Cell Imaging with NAO



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